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molecular formula C10H14N4O3 B8341525 1-(3-Amino-propyl)-3-(3-nitro-phenyl)-urea

1-(3-Amino-propyl)-3-(3-nitro-phenyl)-urea

Cat. No. B8341525
M. Wt: 238.24 g/mol
InChI Key: XPFZXQHTEDZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312225B2

Procedure details

6.4 g (18.9 mmol) of {3-[3-(3-nitro-phenyl)-ureido]-propyl}-carbamic acid-tert-butyl ester is mixed with 22 ml of trifluoroacetic acid and stirred for 2 hours at room temperature. The solvent is drawn off, the batch is mixed with NaHCO3 solution and extracted from ethyl acetate. The combined organic phases are filtered through a Whatman filter and concentrated by evaporation. 4.4 g (18.5 mmol, corresponding to 97% of theory) of the product is obtained.
Name
{3-[3-(3-nitro-phenyl)-ureido]-propyl}-carbamic acid-tert-butyl ester
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)=[O:13])(C)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>>[NH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]([NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
{3-[3-(3-nitro-phenyl)-ureido]-propyl}-carbamic acid-tert-butyl ester
Quantity
6.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
22 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted from ethyl acetate
FILTRATION
Type
FILTRATION
Details
The combined organic phases are filtered through a Whatman
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
4.4 g (18.5 mmol, corresponding to 97% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NCCCNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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